Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Overview
Description
Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone typically involves multiple steps, including the formation of the phenothiazine core, introduction of the piperazine moiety, and subsequent functionalization with the trifluoromethyl group. Common synthetic routes may include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Aza-Michael addition: This reaction involves the addition of diamines to sulfonium salts, leading to the formation of substituted piperazines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in biological studies to investigate its effects on cellular processes and pathways. Medicine Industry : It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine moiety is known to interact with dopamine and serotonin receptors, which may contribute to its antipsychotic and antiemetic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
Comparison with Similar Compounds
10-methyl-10H-phenothiazine: A simpler phenothiazine derivative with similar antipsychotic properties.
10-benzoyl-10H-phenothiazine: Another phenothiazine derivative with different functional groups.
2-chloro-10-(chloroacetyl)-10H-phenothiazine: A chlorinated phenothiazine derivative with distinct chemical properties.
Properties
IUPAC Name |
oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3OS.C2H2O4/c26-25(27,28)18-10-11-23-21(16-18)31(20-8-4-5-9-22(20)33-23)24(32)17-29-12-14-30(15-13-29)19-6-2-1-3-7-19;3-1(4)2(5)6/h1-11,16H,12-15,17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKQKIDLVIMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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